
Calcium superoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium superoxide, also known as calcium dioxide, is an inorganic compound with the chemical formula CaO₂. It is a white or yellowish powder that is almost insoluble in water. This compound is known for its strong oxidizing properties and is used in various industrial and environmental applications .
準備方法
Synthetic Routes and Reaction Conditions
Calcium superoxide can be synthesized through the reaction of calcium hydroxide with hydrogen peroxide. The reaction is as follows: [ \text{Ca(OH)}_2 + \text{H}_2\text{O}_2 \rightarrow \text{CaO}_2 + 2\text{H}_2\text{O} ] In this method, calcium hydroxide is mixed with a dilute solution of hydrogen peroxide, resulting in the precipitation of calcium diperoxide octahydrate. Upon heating, the octahydrate dehydrates to form calcium diperoxide .
Industrial Production Methods
Industrial production of calcium diperoxide involves the controlled reaction of calcium hydroxide with hydrogen peroxide. The process is optimized to ensure high purity and stability of the final product. The reaction conditions, such as temperature and concentration of reactants, are carefully controlled to achieve the desired product quality .
化学反応の分析
Types of Reactions
Calcium superoxide undergoes several types of chemical reactions, including oxidation, hydrolysis, and decomposition.
Oxidation: this compound acts as a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Hydrolysis: In the presence of water, calcium diperoxide hydrolyzes to form calcium hydroxide and oxygen gas. [ \text{CaO}_2 + 2\text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 + \text{O}_2 ]
Decomposition: Upon heating, calcium diperoxide decomposes to release oxygen gas and form calcium oxide. [ 2\text{CaO}_2 \rightarrow 2\text{CaO} + \text{O}_2 ]
Common Reagents and Conditions
Common reagents used in reactions with calcium diperoxide include acids, which can convert it to hydrogen peroxide, and various organic compounds that can be oxidized by it. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of calcium diperoxide include calcium hydroxide, oxygen gas, and hydrogen peroxide, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Calcium superoxide has a wide range of scientific research applications across various fields:
Chemistry: It is used as an oxidizing agent in various chemical reactions and processes.
Biology: this compound is used in bioremediation to enhance the degradation of organic pollutants in soil and water.
Industry: This compound is used in the treatment of wastewater, as a bleaching agent in the food industry, and in the production of rubber and polymers
作用機序
The mechanism of action of calcium diperoxide involves the generation of reactive oxygen species, such as hydrogen peroxide and oxygen gas, through hydrolysis and decomposition reactions. These reactive oxygen species can oxidize various organic and inorganic compounds, leading to their degradation or transformation. In biological systems, the reactive oxygen species generated by calcium diperoxide can induce oxidative stress in cells, leading to antimicrobial and anticancer effects .
類似化合物との比較
Calcium superoxide is similar to other peroxides, such as magnesium peroxide and sodium peroxide, in terms of its oxidizing properties and applications. it is unique in its ability to release oxygen slowly and steadily, making it particularly useful in applications requiring sustained oxygen release.
Similar Compounds
Magnesium peroxide (MgO₂): Used in environmental remediation and as an oxygen source.
Sodium peroxide (Na₂O₂): Used as a bleaching agent and in chemical synthesis.
Barium peroxide (BaO₂): Used in pyrotechnics and as a bleaching agent
This compound stands out due to its stability and controlled oxygen release, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
12133-35-6 |
|---|---|
分子式 |
CaO4-2 |
分子量 |
104.08 g/mol |
IUPAC名 |
calcium;diperoxide |
InChI |
InChI=1S/Ca.2O2/c;2*1-2/q+2;2*-2 |
InChIキー |
LPWVFICISAHLNX-UHFFFAOYSA-N |
SMILES |
[O-][O-].[O-][O-].[Ca+2] |
正規SMILES |
[O-][O-].[O-][O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


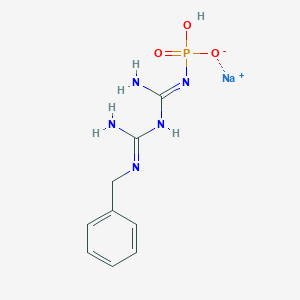

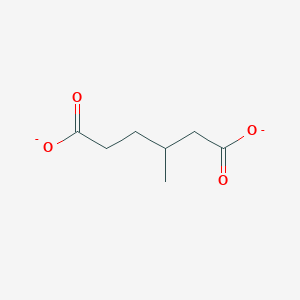
![4-[2-[(6-chloro-4-quinazolinyl)amino]ethyl]phenol](/img/structure/B1260545.png)
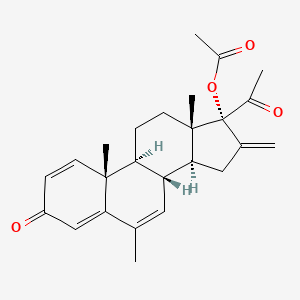
![(1R,2S,12Z,14S,15R,17S)-2-ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadec-12-en-4-one](/img/structure/B1260550.png)
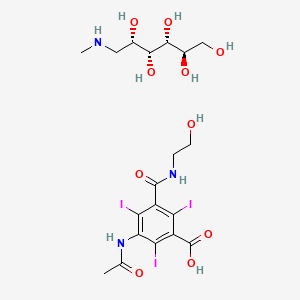

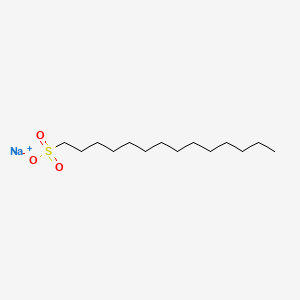
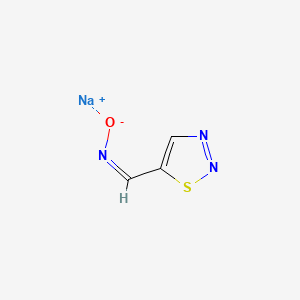
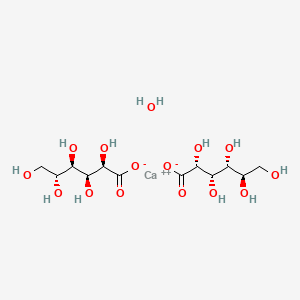
![(2S,3R,4R,5S)-2-[(3S,8S,9S,10R,13S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5,6-dimethylheptane-3,4-diol](/img/structure/B1260559.png)

![sodium;(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1260564.png)
